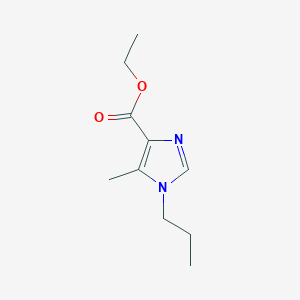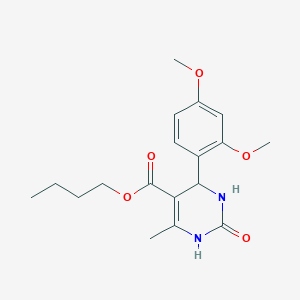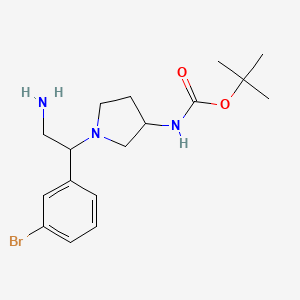
tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 3-bromophenyl and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the 3-bromophenyl group and the aminoethyl group. The final step involves the protection of the amino group with a tert-butyl carbamate group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium for coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines or oximes.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structure .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-bromopropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (1-(2-amino-1-phenylethyl)pyrrolidin-3-yl)carbamate
Uniqueness: The presence of the 3-bromophenyl group in tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
CAS-Nummer |
886365-05-5 |
|---|---|
Molekularformel |
C17H26BrN3O2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
tert-butyl N-[1-[2-amino-1-(3-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
GWDHQNZKRBNVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


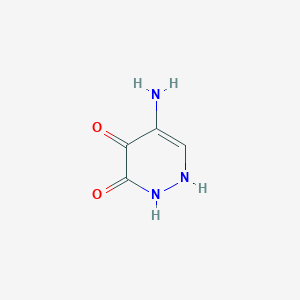



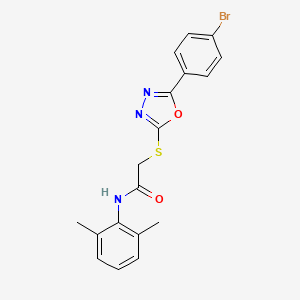
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)

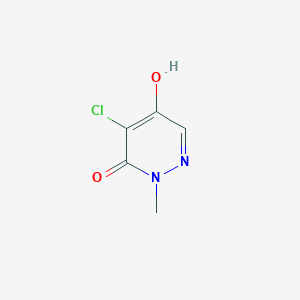

![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
